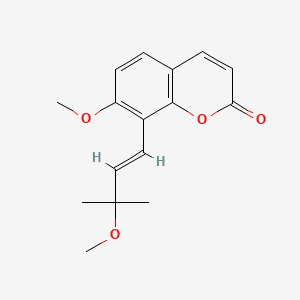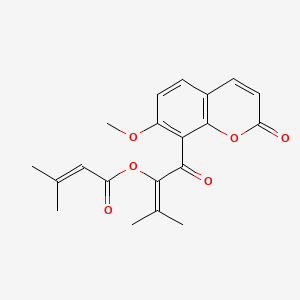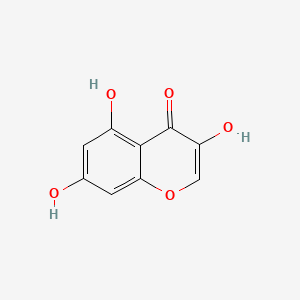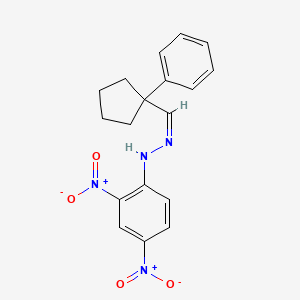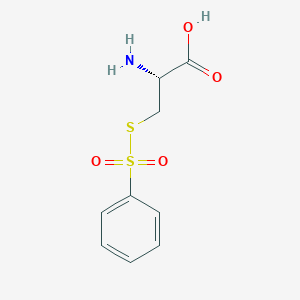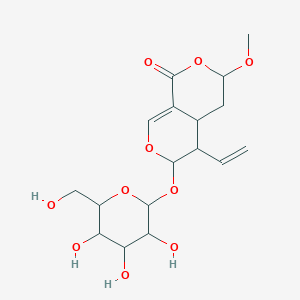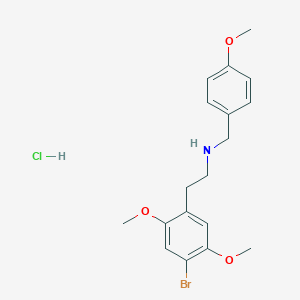
25B-NB4OMe (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25B-NB4OMe (hydrochloride) is a compound with the molecular formula C18H23BrClNO3 . It is an analytical reference standard that is structurally categorized as a phenethylamine . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular structure of 25B-NB4OMe (hydrochloride) is characterized by a benzyl-methoxy (BOMe) group added to the amine . The InChI code for the compound isInChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13 (5-7-15)12-20-9-8-14-10-18 (23-3)16 (19)11-17 (14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H . Physical And Chemical Properties Analysis
The molecular weight of 25B-NB4OMe (hydrochloride) is 416.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 8 . The topological polar surface area is 39.7 Ų .Wissenschaftliche Forschungsanwendungen
Forensic Chemistry & Toxicology
Application Summary
25B-NB4OMe (hydrochloride) is used as an analytical reference standard in the field of forensic chemistry and toxicology . It’s structurally categorized as a phenethylamine .
Methods of Application
As an analytical reference standard, 25B-NB4OMe (hydrochloride) is used in various analytical methods such as mass spectrometry . The specific procedures and parameters would depend on the exact analytical method being used.
Results or Outcomes
The outcomes of using 25B-NB4OMe (hydrochloride) as an analytical reference standard would be highly dependent on the specific forensic or toxicological analysis being conducted. However, it’s generally used to help identify and quantify substances within a test sample .
Neuropharmacology
Application Summary
25B-NB4OMe has been studied in the field of neuropharmacology, specifically in relation to serotonin receptors . It’s considered to be one of the most potent agonists of the serotonin-2A (5-HT2A) receptor .
Methods of Application
In one study, zebrafish larvae were treated with 25B-NB4OMe and various 5-HT receptor subtype inhibitors for 2 days . This was done to analyze the 5-HT receptor subtype responsible for effects .
Results or Outcomes
The study found that 25B-NB4OMe can simulate lethal rhabdomyolysis in zebrafish larvae . This 25B-NB4OMe-induced rhabdomyolysis was inhibited by the 5-HT2A receptor antagonists ritanserin and aripirazole, but not by the 5-HT1A + 5-HT1B receptor antagonist propranolol and the 5-HT3 receptor antagonist granisetron, indicating 5-HT2A-dependent rhabdomyolysis .
Drug Abuse Research
Application Summary
25B-NBOMe is a novel derivative of 2C-B and has become a popular drug of abuse . It’s considered legal to possess and supply in many countries .
Methods of Application
The use of 25B-NBOMe in drug abuse research involves studying its effects on users and its prevalence in the drug abuse market . This can involve surveys, interviews, and analysis of online drug marketplaces .
Results or Outcomes
25B-NBOMe has been found to cause severe intoxications and even deaths . It’s a highly potent hallucinogenic drug that acts as a 5-HT2A receptor agonist .
Analytical Toxicology
Application Summary
25B-NBOMe is used as an analytical reference standard in the field of analytical toxicology . It’s often sold on blotter paper .
Methods of Application
The blotter papers containing 25B-NBOMe are screened using Direct Analysis in Real Time AccuTOF™ mass spectrometry followed by confirmation and quantification by high-performance liquid chromatography triple quadrapole mass spectrometry .
Results or Outcomes
The major drug present on each of the three blotter products was different, 25I-NBOMe, 25C-NBOMe or 25B-NBOMe . The blotter papers were also found to have minute amounts of two or three NBOMe derivative impurities of 25H-NBOMe, 25I-NBOMe, 25C-NBOMe, 25B-NBOMe and/or 25D-NBOMe .
Analytical Toxicology
Results or Outcomes
The major drug present on each of the three blotter products was different, 25I-NBOMe, 25C-NBOMe or 25B-NBOMe. The blotter papers were also found to have minute amounts of two or three NBOMe derivative impurities of 25H-NBOMe, 25I-NBOMe, 25C-NBOMe, 25B-NBOMe and/or 25D-NBOMe .
Eigenschaften
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWPQJRJBOZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
25B-NB4OMe (hydrochloride) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

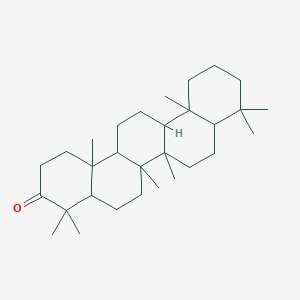
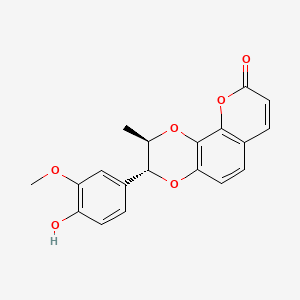
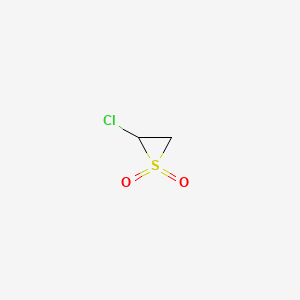
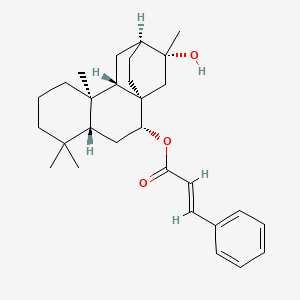
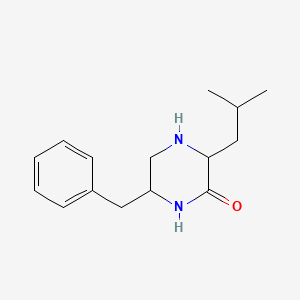
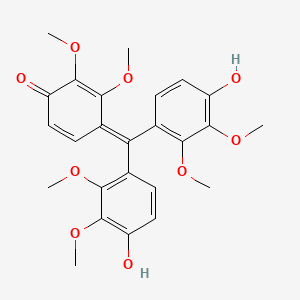
![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)

